molecular formula C10H20O2S B12808880 1-Methylheptyl mercaptoacetate CAS No. 93981-31-8

1-Methylheptyl mercaptoacetate

Cat. No.: B12808880
CAS No.: 93981-31-8
M. Wt: 204.33 g/mol
InChI Key: ULKCVDYSSGJDNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylheptyl mercaptoacetate is an organic compound with the molecular formula C10H20O2S It is characterized by the presence of a mercapto group (-SH) attached to an acetate moiety, with a 1-methylheptyl group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylheptyl mercaptoacetate can be synthesized through several methods. One common approach involves the esterification of mercaptoacetic acid with 1-methylheptanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Methylheptyl mercaptoacetate undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The mercapto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alcohols.

    Substitution: Thioesters or other substituted mercaptoacetates.

Scientific Research Applications

1-Methylheptyl mercaptoacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.

    Biology: The compound can be utilized in the study of enzyme mechanisms involving thiol groups.

    Industry: It is employed in the production of specialty chemicals and as an additive in lubricants and polymers.

Mechanism of Action

The mechanism of action of 1-methylheptyl mercaptoacetate involves its interaction with molecular targets through the mercapto group. This group can form covalent bonds with thiol-reactive sites on proteins or enzymes, thereby modulating their activity. The acetate moiety may also play a role in enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

1-Methylheptyl mercaptoacetate can be compared with other mercaptoacetates, such as:

  • Ethyl mercaptoacetate
  • Butyl mercaptoacetate
  • Hexyl mercaptoacetate

Uniqueness: The uniqueness of this compound lies in its specific alkyl chain length and branching, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specialized applications where other mercaptoacetates may not be as effective.

By understanding the properties, synthesis, reactions, and applications of this compound, researchers can better harness its potential in various scientific and industrial fields.

Properties

CAS No.

93981-31-8

Molecular Formula

C10H20O2S

Molecular Weight

204.33 g/mol

IUPAC Name

octan-2-yl 2-sulfanylacetate

InChI

InChI=1S/C10H20O2S/c1-3-4-5-6-7-9(2)12-10(11)8-13/h9,13H,3-8H2,1-2H3

InChI Key

ULKCVDYSSGJDNH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)OC(=O)CS

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.